4-Hydroxy-1H-indazole hydrochloride chemical properties
4-Hydroxy-1H-indazole hydrochloride chemical properties
An in-depth technical analysis and methodological guide for the application of 4-Hydroxy-1H-indazole hydrochloride in modern drug discovery.
Executive Summary
In contemporary medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold," frequently deployed as a bioisostere for indoles, benzimidazoles, and purines. Specifically, 4-Hydroxy-1H-indazole hydrochloride serves as a highly versatile, bifunctional building block. This whitepaper elucidates the physicochemical properties, mechanistic rationale, and synthetic methodologies associated with this compound, providing a comprehensive guide for drug development professionals optimizing hit-to-lead trajectories in oncology and immunology.
Chemical and Structural Profiling
Understanding the baseline properties of the starting material is critical for predicting its behavior in complex reaction matrices. The hydrochloride salt form is specifically chosen over the free base to mitigate the oxidative lability of the electron-rich phenol moiety and to stabilize the protonated indazolium species during storage and early-stage handling.
Table 1: Physicochemical Properties of 4-Hydroxy-1H-indazole Hydrochloride
| Property | Value |
| Chemical Name | 4-Hydroxy-1H-indazole hydrochloride |
| CAS Number | 1172877-70-1[1] |
| Molecular Formula | C7H7ClN2O[1] |
| Molecular Weight | 170.60 g/mol [1] |
| SMILES | OC1=CC=CC2=C1C=NN2.Cl[1] |
| Physical State | Solid (Off-white to pale yellow powder) |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
Mechanistic Role in Drug Discovery
As a Senior Application Scientist, I frequently encounter a critical decision point in hit-to-lead optimization: the selection of specific heterocyclic regioisomers. The 4-hydroxy-1H-indazole scaffold offers distinct advantages due to its unique hydrogen-bonding network and spatial geometry[2].
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Bcl-2 Anti-Apoptotic Protein Inhibition: Overexpression of Bcl-2 proteins correlates with resistance to chemotherapy and poor clinical outcomes in various malignancies[3]. Scaffold hopping from indoles to indazoles has yielded potent dual MCL-1/BCL-2 inhibitors[4]. The 4-hydroxyl group acts as a critical synthetic vector. By etherifying this position, chemists can attach bulky, lipophilic functional groups designed to deeply penetrate the P2/P4 pockets of the Bcl-2 homology 3 (BH3) groove, thereby disrupting protein-protein interactions and triggering apoptosis[5].
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Kinase Inhibition (Rho Kinase, CDK, VEGFR): The indazole core is an excellent hinge-binding motif. The N1-H acts as a hydrogen bond donor, while the N2 acts as an acceptor, perfectly mimicking the binding mode of ATP in the kinase active site. Derivatives of 4-hydroxy-1H-indazole have demonstrated excellent Rho kinase inhibiting action, making them valuable in treating intraocular pressure in glaucoma[6].
Caption: Mechanism of indazole-derived Bcl-2 inhibitors triggering mitochondrial apoptosis.
Synthetic Workflows and Functionalization
The primary challenge in functionalizing 4-hydroxy-1H-indazole is regioselectivity. The molecule contains three nucleophilic sites: the N1 nitrogen, the N2 nitrogen, and the C4 phenol oxygen. Direct alkylation without protective strategies often leads to an intractable mixture of O-alkylated and N-alkylated products, severely diminishing yield and complicating purification.
Protocol: Regioselective O-Alkylation via N-Protection
To establish a self-validating, high-yield synthetic system, N-protection is mandatory prior to phenolic functionalization. This causality-driven workflow ensures that every intermediate confirms the success of the previous step.
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N1-Protection (Boc-Protection): Suspend 4-hydroxy-1H-indazole hydrochloride in dichloromethane (DCM). Add triethylamine (Et3N) (2.5 eq) to neutralize the hydrochloride salt and generate the free base in situ. Slowly add Di-tert-butyl dicarbonate (Boc2O) (1.05 eq) at 0°C. The reaction selectively yields tert-butyl 4-hydroxy-1H-indazole-1-carboxylate (CAS: 1228874-81-4)[5]. Causality: This step is critical as the bulky Boc group sterically and electronically deactivates the pyrazole nitrogens, forcing subsequent electrophiles to react exclusively at the phenol oxygen.
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Regioselective O-Alkylation: Dissolve the Boc-protected intermediate in anhydrous N,N-dimethylformamide (DMF). Add a mild base, such as potassium carbonate (K2CO3) (1.5 eq), followed by the desired alkyl halide (e.g., an aryl-alkyl bromide). Stir at room temperature. Causality: The use of a mild base (K2CO3) instead of a strong base (like NaH) prevents the premature cleavage of the Boc group while sufficiently deprotonating the phenol for nucleophilic attack.
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Deprotection and Salt Formation: Isolate the O-alkylated intermediate via aqueous workup. To cleave the Boc protecting group, dissolve the intermediate in a solution of 4M HCl in dioxane. Stir for 2 hours at room temperature. Causality: The product precipitates directly out of the dioxane solution as the highly pure O-alkylated 1H-indazole hydrochloride salt, making this a self-purifying step that avoids the need for column chromatography.
Caption: Step-by-step regioselective O-alkylation workflow for 4-hydroxy-1H-indazole.
Analytical and Quality Control Protocols
To ensure the trustworthiness of the synthesized lead compounds, rigorous analytical validation must be employed to confirm regioselectivity and purity:
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HPLC Profiling: Utilize a C18 reverse-phase column with a mobile phase gradient of Water (0.1% TFA) and Acetonitrile. Causality: The presence of Trifluoroacetic acid (TFA) is crucial to suppress the ionization of the basic indazole nitrogens. This ensures sharp peak shapes and prevents peak tailing, allowing for the accurate quantification of any trace N-alkylated impurities.
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NMR Spectroscopy: 1H-NMR in DMSO-d6 is the gold standard for confirming regioselectivity. In the final deprotected product, the N1-H proton will appear as a distinct, broad singlet far downfield (typically around 13.0 ppm). The disappearance of the phenolic -OH proton (which appears at ~10.0 ppm in the starting material) and the appearance of downfield-shifted methylene protons (from the newly attached alkyl group) definitively confirm successful O-alkylation.
References
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Title: US9493431B2 - Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases Source: Google Patents URL: [5]
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Title: (12) United States Patent - Indazole derivative and use thereof as Rho kinase inhibitor Source: Googleapis.com (US Patent Office) URL: [Link][6]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1h-Indazol-4-ol,6-bromo-3-chloro- | 887568-77-6 | Benchchem [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. US9493431B2 - Apoptosis-inducing agent for the treatment of cancer and immune and autoimmune diseases - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
